(2R,3R)-2-(2-chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
(2R,3R)-2-(2-chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c1-14-10(15)6-8(12(16)17)11(14)7-4-2-3-5-9(7)13/h2-5,8,11H,6H2,1H3,(H,16,17)/t8-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFFONCYPVDQLZ-KCJUWKMLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]([C@@H](CC1=O)C(=O)O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-(2-chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a halogenated phenyl compound reacts with the pyrrolidine intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-(2-chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom in the chlorophenyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Research indicates that (2R,3R)-2-(2-chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid may possess significant biological activities relevant to medicinal chemistry:
- Anti-inflammatory Properties : Studies suggest that compounds with similar structures exhibit anti-inflammatory effects, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.
- Neuroprotective Effects : Given its structural similarity to known neuroprotective agents, there is potential for this compound in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary data indicates possible anti-apoptotic effects that warrant further investigation.
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly against matrix metalloproteinases (MMPs). MMPs play critical roles in extracellular matrix remodeling and are implicated in various diseases, including cancer and fibrosis. Inhibiting these enzymes could lead to therapeutic advancements in cancer treatment and tissue repair.
Neuropharmacology
The unique structural features of this compound suggest applications in neuropharmacology:
- Potential for Treating Neurological Disorders : Its ability to modulate neurotransmitter systems or protect neuronal cells from damage positions it as a candidate for developing new treatments for neurological disorders.
Case Studies and Research Findings
Recent studies have explored the antimicrobial properties of related compounds derived from the oxopyrrolidine scaffold. For instance:
- Antimicrobial Activity : In vitro studies have demonstrated that derivatives of pyrrolidine carboxylic acids exhibit activity against multidrug-resistant pathogens such as Staphylococcus aureus and Klebsiella pneumoniae. This highlights the potential for developing new antimicrobial agents based on this chemical framework .
Summary Table of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Anti-inflammatory and neuroprotective properties | Treatment of arthritis, neurodegenerative diseases |
| Enzyme Inhibition | Inhibition of matrix metalloproteinases (MMPs) | Potential cancer therapeutics |
| Neuropharmacology | Modulation of neurotransmitter systems | New treatments for neurological disorders |
| Antimicrobial Research | Activity against multidrug-resistant pathogens | Development of novel antimicrobial agents |
Mechanism of Action
The mechanism by which (2R,3R)-2-(2-chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, influencing the activity of these targets and modulating biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their biological activities:
Key Observations:
Substituent Effects on Bioactivity :
- The 2-chlorophenyl group in the target compound may enhance lipophilicity and target binding compared to unsubstituted analogs (e.g., 1-methyl-5-oxopyrrolidine-3-carboxylic acid) .
- Hydroxyl groups on the aryl ring (e.g., 1-(5-chloro-2-hydroxyphenyl) derivatives) correlate with elevated antioxidant activity, likely via radical scavenging mechanisms .
- Heterocyclic moieties (e.g., oxadiazole, triazole) improve antioxidant potency by stabilizing radical intermediates .
Antimicrobial vs. Antioxidant Profiles: Derivatives with 3,5-dichloro-2-hydroxyphenyl groups exhibit broad-spectrum antimicrobial activity, possibly due to enhanced membrane disruption or enzyme inhibition . Antioxidant activity is more pronounced in compounds with electron-withdrawing groups (e.g., nitro, chloro) on the aryl ring .
Biological Activity
(2R,3R)-2-(2-chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid, also known by its CAS number 1020073-50-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological activity, and implications for future research.
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the pyrrolidine ring and subsequent modifications to introduce the carboxylic acid and chlorophenyl groups. The compound is characterized by its unique structural features that contribute to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various 5-oxopyrrolidine derivatives, including this compound. These compounds have shown promising activity against Gram-positive bacteria and multidrug-resistant strains.
Table 1: Antimicrobial Activity Against Selected Pathogens
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Acinetobacter baumannii | >64 µg/mL |
| This compound | Klebsiella pneumoniae | 16 µg/mL |
These results indicate that the compound possesses structure-dependent antimicrobial activity, making it a candidate for further development as an antimicrobial agent against resistant pathogens .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells.
Table 2: Anticancer Activity Against A549 Cells
| Compound | IC50 Value (µM) |
|---|---|
| This compound | 25 µM |
| Cisplatin (control) | 10 µM |
The compound's IC50 value suggests it has a moderate level of cytotoxicity compared to standard chemotherapeutic agents like cisplatin . Further investigations into its mechanism of action and potential side effects are warranted.
Case Studies
A notable study examined the efficacy of various 5-oxopyrrolidine derivatives in treating infections caused by drug-resistant bacteria. The research highlighted that compounds similar to this compound demonstrated enhanced activity against resistant strains compared to traditional antibiotics .
Q & A
Q. What are the established synthetic routes for (2R,3R)-2-(2-chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid?
Methodological Answer: The synthesis typically involves multi-step protocols:
- Step 1: Condensation of aromatic amines (e.g., substituted anilines) with carbonyl-containing precursors (e.g., itaconic acid) under reflux in aqueous or alcoholic solvents to form the pyrrolidinone core .
- Step 2: Esterification of the carboxylic acid group using methanol and catalytic sulfuric acid to improve solubility for subsequent reactions .
- Step 3: Functionalization via hydrazide intermediates (reaction with hydrazine monohydrate) to enable condensation with aldehydes/ketones for derivative synthesis .
- Step 4: Diastereoselective optimization by neutralizing dimethyl glutamate hydrochlorides under controlled pH and solvent conditions to favor the (2R,3R) configuration .
Q. What spectroscopic and analytical techniques confirm the compound’s structure and purity?
Methodological Answer:
- 1H/13C NMR: Assign peaks to verify stereochemistry (e.g., coupling constants for chiral centers) and substituent positions (e.g., 2-chlorophenyl group) .
- FT-IR: Identify key functional groups (C=O at ~1700 cm⁻¹ for the pyrrolidinone ring, carboxylic acid O-H stretch) .
- Elemental Analysis: Validate empirical formula matching theoretical C, H, N, Cl content .
- Melting Point: Compare with literature values (e.g., analogs like (2S,3R)-3-(4-chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid melt at 191°C, requiring strict drying conditions) .
Advanced Research Questions
Q. How can diastereoselectivity be controlled during synthesis to favor the (2R,3R) configuration?
Methodological Answer:
- Chiral Resolution: Use enantiopure starting materials (e.g., (S)-pyroglutamate derivatives) or chiral auxiliaries to induce stereochemical bias .
- Reaction Conditions: Optimize solvent polarity (e.g., isopropanol for hydrazide formation) and temperature to stabilize transition states favoring the desired diastereomer .
- Catalytic Hydrogenation: Employ asymmetric catalysis (e.g., Pd/C with chiral ligands) during reduction steps to retain configuration .
Q. How to design experiments to evaluate the compound’s pharmacological potential?
Methodological Answer:
- In Vitro Screening:
- Antimicrobial Activity: Use MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer Potential: Test cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Mechanistic Studies:
- Enzyme Inhibition: Assess binding to target enzymes (e.g., COX-2, HDACs) using fluorescence polarization or SPR .
- ROS Scavenging: Quantify antioxidant activity via DPPH/ABTS radical scavenging assays .
Q. How to resolve contradictions in spectroscopic data between synthesis batches?
Methodological Answer:
Q. What computational strategies support structural optimization for enhanced bioactivity?
Methodological Answer:
- Molecular Docking: Model interactions with target proteins (e.g., SARS-CoV-2 Mpro) using AutoDock Vina to guide substituent modifications .
- QSAR Studies: Correlate electronic (Hammett σ) or steric parameters (Taft’s Es) with activity data to predict optimal substituents .
- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity and stability under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
